
2-Amino-3-(5-(piperidin-1-yl)furan-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(5-(piperidin-1-yl)furan-2-yl)propanoic acid is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-(piperidin-1-yl)furan-2-yl)propanoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Substitution with Piperidine: The furan ring is then substituted with a piperidine group through nucleophilic substitution reactions. This can be achieved using piperidine and appropriate leaving groups under basic conditions.
Introduction of the Amino Acid Side Chain: The final step involves the introduction of the amino acid side chain through amination reactions. This can be done using amino acid derivatives and coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(5-(piperidin-1-yl)furan-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Amino-3-(5-(piperidin-1-yl)furan-2-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(5-(piperidin-1-yl)furan-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The furan ring and piperidine group contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the compound’s intended use.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-(piperidin-1-yl)propanoic acid: Lacks the furan ring, which may result in different biological activities and chemical properties.
5-Cyano-furan-2-carboxylic acid: Contains a cyano group instead of the piperidine group, leading to different reactivity and applications.
Indole derivatives: Share some structural similarities with furan derivatives and exhibit a wide range of biological activities.
Uniqueness
2-Amino-3-(5-(piperidin-1-yl)furan-2-yl)propanoic acid is unique due to the combination of the furan ring, piperidine group, and amino acid side chain. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C12H18N2O3 |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
2-amino-3-(5-piperidin-1-ylfuran-2-yl)propanoic acid |
InChI |
InChI=1S/C12H18N2O3/c13-10(12(15)16)8-9-4-5-11(17-9)14-6-2-1-3-7-14/h4-5,10H,1-3,6-8,13H2,(H,15,16) |
Clave InChI |
BIUNWMIJMVSNAG-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=CC=C(O2)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


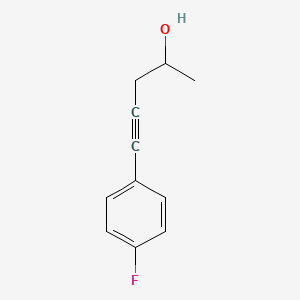
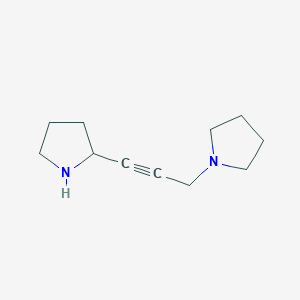
![5-Oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14885629.png)
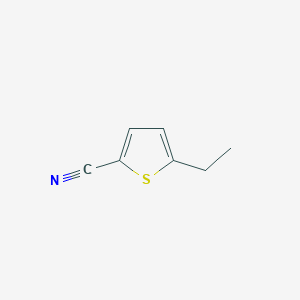
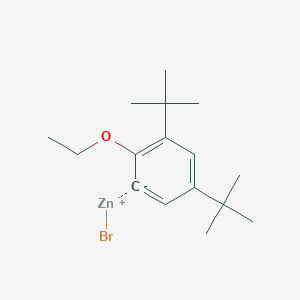
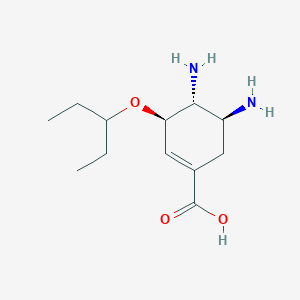

![2-{[(4-{[(2-Amino-5-formyl-4-oxo-1,4,4a,5,6,7,8,8a-octahydropteridin-6-yl)methyl]amino}phenyl)carbonyl]amino}pentanedioate](/img/structure/B14885665.png)
![(1S,2S,3S,5R)-3-(2-Hydroxyethoxy)-5-(7-methoxy-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2-diol](/img/structure/B14885669.png)
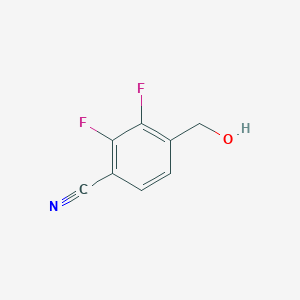
![2-Azaspiro[5.5]undecan-7-one hydrochloride](/img/structure/B14885677.png)
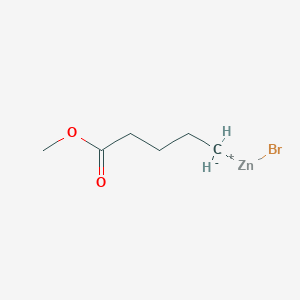
![(1S,2S,3S,5S)-3-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14885685.png)
![4-chloro-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B14885696.png)
